2-[(Azetidin-3-yloxy)methyl]benzonitrile
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Overview
Description
2-[(Azetidin-3-yloxy)methyl]benzonitrile is an organic compound with the molecular formula C11H12N2O. It is known for its unique structure, which includes an azetidine ring attached to a benzonitrile group via an oxygen bridge. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]benzonitrile typically involves the reaction of 3-chloromethylbenzonitrile with azetidine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile group
Reduction: Reduced derivatives of the azetidine ring
Substitution: Substituted benzonitrile derivatives
Scientific Research Applications
2-[(Azetidin-3-yloxy)methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring and benzonitrile group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Azetidin-3-yloxy)methyl]benzonitrile
- 2-(Azetidin-3-ylmethoxy)benzonitrile
- 2-(Azetidin-3-yloxy)benzonitrile hydrochloride
Uniqueness
2-[(Azetidin-3-yloxy)methyl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in research and development .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)benzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-9-3-1-2-4-10(9)8-14-11-6-13-7-11/h1-4,11,13H,6-8H2 |
InChI Key |
KMXPNJLHRJGZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2C#N |
Origin of Product |
United States |
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